Cas no 2228614-95-5 (3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine)

3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine
- EN300-1806913
- 2228614-95-5
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- インチ: 1S/C14H12N2O/c1-9-6-7-12(13-8-14(15)17-16-13)11-5-3-2-4-10(9)11/h2-8H,15H2,1H3
- InChIKey: IPDZBWOEVZDJFY-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C=CC(C)=C3C=CC=CC3=2)=N1)N
計算された属性
- 精确分子量: 224.094963011g/mol
- 同位素质量: 224.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 52Ų
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806913-0.1g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1806913-1.0g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1806913-10.0g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1806913-0.5g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1806913-1g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1806913-2.5g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1806913-10g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1806913-5g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1806913-0.05g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1806913-0.25g |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine |
2228614-95-5 | 0.25g |
$642.0 | 2023-09-19 |
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amine 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-(4-methylnaphthalen-1-yl)-1,2-oxazol-5-amineに関する追加情報
3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine: A Comprehensive Overview
3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine (CAS No. 2228614-95-5) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a naphthalene ring with a methyl substituent further enhances its unique properties, making it a valuable molecule for various applications.
The synthesis of 3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine involves a multi-step process that typically begins with the preparation of the naphthalene derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint while maintaining high yields. The oxazole ring is formed through a cyclization reaction, often facilitated by acidic or basic conditions, depending on the specific reagents used. The methyl group on the naphthalene ring plays a crucial role in stabilizing the molecule and influencing its electronic properties.
One of the most notable applications of 3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine is in the field of drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for anti-cancer and anti-inflammatory therapies. Recent studies have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, which could lead to novel therapeutic interventions. Additionally, its photochemical properties make it a potential candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The electronic properties of 3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine are heavily influenced by the conjugation between the oxazole ring and the naphthalene moiety. This conjugation not only enhances its stability but also contributes to its absorption and emission characteristics. Researchers have explored its use as a fluorescent probe for sensing applications, particularly in detecting metal ions and other analytes in complex environments. Its high sensitivity and selectivity make it a valuable tool in analytical chemistry.
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of 3-(4-Methylnaphthalen-1-yl)-1,2-Oxazol-5-Amine. Quantum mechanical calculations have revealed that the molecule exhibits significant π-electron delocalization across its structure, which is critical for its electronic and optical properties. These findings have paved the way for further optimization of its structure to enhance its performance in various applications.
In conclusion, 3-(4-Methylnaphthalen-1-yL)-1,2-Oxazol -5-Amine (CAS No. 2228614 -95 -5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key molecule for future research and development efforts.
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